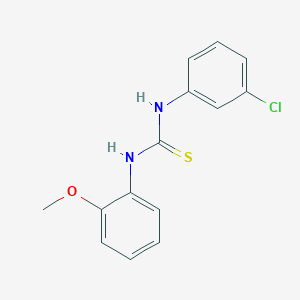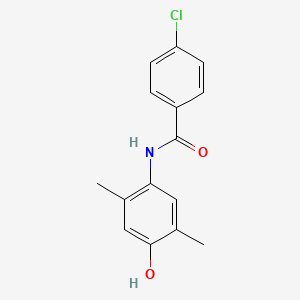![molecular formula C15H17NO3 B5878968 1'-allyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5878968.png)
1'-allyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-allyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, also known as spiroindoline-2'-one, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 1'-allyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-onee-2'-one involves its ability to bind to specific sites on proteins involved in PPIs, leading to the disruption of the interaction between the proteins. This disruption can lead to the inhibition of downstream signaling pathways, resulting in the inhibition of cancer cell growth and proliferation. The precise mechanism of action of 1'-allyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-onee-2'-one is still under investigation and requires further research.
Biochemical and Physiological Effects
Studies have shown that 1'-allyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-onee-2'-one can inhibit cancer cell growth and proliferation in vitro and in vivo. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, 1'-allyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-onee-2'-one has been reported to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Spiroindoline-2'-one has several advantages for lab experiments, including its reproducible synthesis method and its ability to modulate PPIs involved in cancer progression. However, 1'-allyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-onee-2'-one has limitations, including its low solubility and stability, which can affect its efficacy and bioavailability. Additionally, further research is required to determine its toxicity and pharmacokinetic properties.
Direcciones Futuras
For 1'-allyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-onee-2'-one include the development of more potent and selective analogs, the investigation of its toxicity and pharmacokinetic properties, and its application in the treatment of other diseases, such as viral infections and neurodegenerative disorders. Additionally, the identification of new PPI targets and the development of novel screening methods for PPI inhibitors can lead to the discovery of more effective drugs for the treatment of cancer and other diseases.
Métodos De Síntesis
Spiroindoline-2'-one can be synthesized through a multistep process involving the reaction of indole-2-carboxylic acid with allyl bromide, followed by the reaction with 1,3-dioxolane-2-one. The final product can be obtained through purification and isolation processes. The synthesis of 1'-allyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-onee-2'-one has been reported in several studies, indicating its reproducibility and reliability.
Aplicaciones Científicas De Investigación
Spiroindoline-2'-one has shown potential in drug discovery and development due to its ability to modulate protein-protein interactions (PPIs). PPIs play a crucial role in many biological processes, and their dysregulation is associated with various diseases, including cancer, neurodegenerative disorders, and viral infections. Spiroindoline-2'-one has been shown to inhibit PPIs involved in cancer progression, such as MDM2-p53 and BRD4-BET, making it a promising candidate for anticancer drug development.
Propiedades
IUPAC Name |
4',7'-dimethyl-1'-prop-2-enylspiro[1,3-dioxolane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-4-7-16-13-11(3)6-5-10(2)12(13)15(14(16)17)18-8-9-19-15/h4-6H,1,7-9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAPVTQFJDSDLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)N(C(=O)C23OCCO3)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4',7'-dimethyl-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

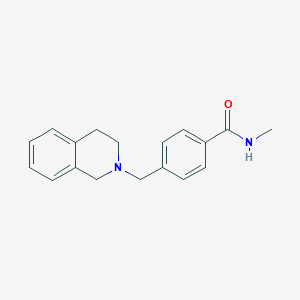
![5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B5878888.png)
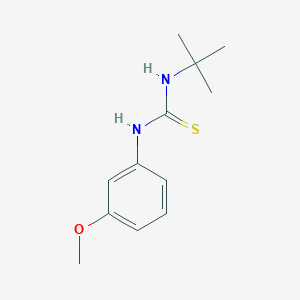
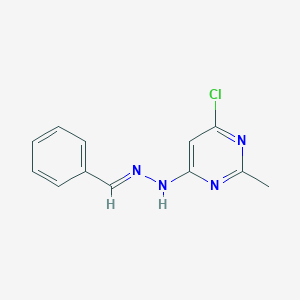
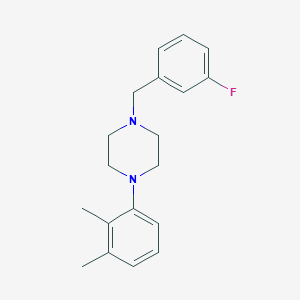
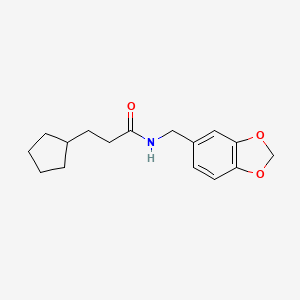
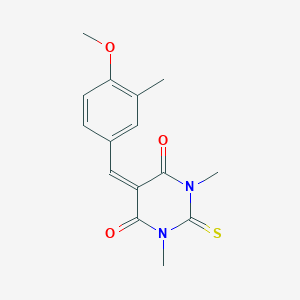
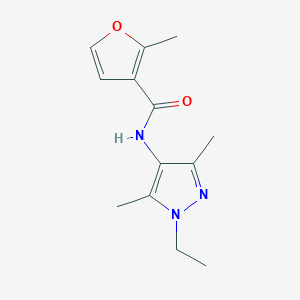
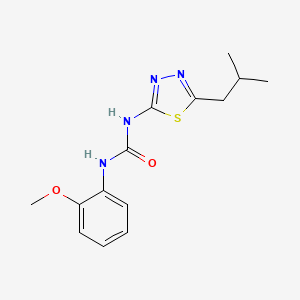
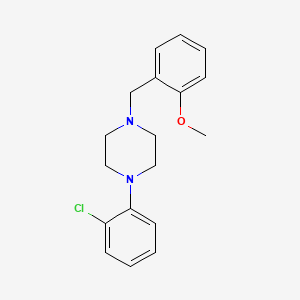
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-phenyl-2-propen-1-amine](/img/structure/B5878944.png)
![4-({[(2,6-dimethylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5878978.png)
